hexadecanoic-16,16,16-d3 acid
Overview
Description
hexadecanoic-16,16,16-d3 acid, also known as hexadecanoic acid-16,16,16-d3, is a deuterated form of palmitic acid. It is a saturated fatty acid with a 16-carbon chain and three deuterium atoms at the terminal carbon. This compound is commonly used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and biochemical studies.
Mechanism of Action
Target of Action
Palmitic Acid-d3, also known as Palmitic acid-16,16,16-d3, primarily targets adipose-tissue-resident macrophages (ATMs) . ATMs play a crucial role in maintaining metabolic homeostasis and contribute to obesity-induced adipose tissue inflammation and metabolic dysfunction .
Mode of Action
The interaction of ATMs with fatty acids, including Palmitic Acid-d3, is central to their contrasting effects on metabolic homeostasis . The specificity of Palmitic Acid-d3 makes it a critical tool in lipidomics and metabolomics, shedding light on the intricate biochemical processes that underpin cellular function and energy storage mechanisms .
Biochemical Pathways
Palmitic Acid-d3 is incorporated into fatty acids and lipids through chain elongation and desaturation reactions . It affects the pathways related to lipid metabolism and energy storage . The compound’s interaction with ATMs can increase fatty acid levels , influencing the metabolic processes within these cells.
Pharmacokinetics
The pharmacokinetics of Palmitic Acid-d3 involves its synthesis by the enzymatic addition of deuterium to palmitate
Result of Action
The interaction of Palmitic Acid-d3 with ATMs can lead to an increase in fatty acid levels . This can contribute to obesity-induced adipose tissue inflammation and metabolic dysfunction . The compound’s action can also shed light on the intricate biochemical processes that underpin cellular function and energy storage mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
hexadecanoic-16,16,16-d3 acid is synthesized through the deuteration of palmitic acid. The process involves the replacement of hydrogen atoms with deuterium atoms at the terminal carbon. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under controlled temperature and pressure conditions to ensure high isotopic purity .
Industrial Production Methods
Industrial production of palmitic acid-16,16,16-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The product is then purified through distillation and crystallization to obtain high-purity palmitic acid-16,16,16-d3 .
Chemical Reactions Analysis
Types of Reactions
hexadecanoic-16,16,16-d3 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce palmitic acid derivatives.
Reduction: It can be reduced to form palmitic alcohol.
Substitution: It can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides.
Major Products
Oxidation: Produces palmitic acid derivatives.
Reduction: Produces palmitic alcohol.
Substitution: Produces esters and amides.
Scientific Research Applications
hexadecanoic-16,16,16-d3 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in studies of fatty acid metabolism and lipidomics.
Biology: Employed in tracing metabolic pathways and studying lipid-protein interactions.
Medicine: Utilized in research on metabolic disorders and the role of fatty acids in disease.
Industry: Used in the development of deuterated drugs and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Palmitic acid: The non-deuterated form of palmitic acid.
Stearic acid: An 18-carbon saturated fatty acid.
Oleic acid: A monounsaturated fatty acid with an 18-carbon chain.
Uniqueness
hexadecanoic-16,16,16-d3 acid is unique due to its stable isotope labeling, which allows for detailed metabolic studies. The presence of deuterium atoms provides a distinct mass shift, making it easily distinguishable in mass spectrometry and other analytical techniques. This makes it a valuable tool in research applications where precise tracking of fatty acid metabolism is required .
Properties
IUPAC Name |
16,16,16-trideuteriohexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493909 | |
Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75736-53-7 | |
Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75736-53-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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